Ethyl 2-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-methylthiophene-3-carboxylate can be achieved through several synthetic routes. One practical method involves the use of TurboGrignard reagents. The process begins with the conversion of 2-methylthiophene to 3-bromo-2-methylthiophene using bromination. The 3-bromo-2-methylthiophene is then subjected to a halogen-magnesium exchange reaction with isopropylmagnesium chloride in the presence of lithium chloride in tetrahydrofuran (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with ethyl chloroformate to yield this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure operational simplicity and safety. The use of strong bases such as n-butyllithium is avoided, and noncryogenic conditions are employed. The overall yield of the process is approximately 52% from commercially available 2-methylthiophene .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Ethyl 2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 2-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 3-methylthiophene-2-carboxylate: The positions of the methyl and ester groups are reversed.
2-Methylthiophene-3-carboxylic acid: Lacks the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
ethyl 2-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBQWZOPPOTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440292 | |
Record name | Ethyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-66-7 | |
Record name | Ethyl 2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the use of lithium chloride advantageous in the synthesis of ethyl 2-methylthiophene-3-carboxylate?
A1: The research by [] highlights that lithium chloride significantly improves the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium. This acceleration is crucial because 3-bromo-2-methylthiophene is typically unreactive. This method offers a more convenient and potentially scalable route to this compound and other 3-substituted 2-methylthiophenes compared to previous methods requiring strong bases like n-butyllithium. []
Q2: What are the main advantages of the new synthetic process for this compound described in the research?
A2: Both papers emphasize the safety and efficiency of the new process. [, ] Specifically, the method avoids using hazardous reagents like n-butyllithium, simplifies the overall procedure, and eliminates the need for cryogenic conditions. [] This makes the process more practical for large-scale production, as demonstrated by the successful multi-kilogram synthesis. []
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